1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone
Description
This compound features a hybrid heterocyclic structure, combining a 3,4-dihydroquinoline moiety linked via a thioether bridge to a 7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole scaffold. The dihydroquinoline group is associated with bioactivity in neurological and antimicrobial agents, while the imidazotriazole-thio moiety may enhance metabolic stability and binding affinity due to its electron-rich, planar structure.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5OS/c27-19(25-12-6-8-16-7-4-5-11-18(16)25)15-28-21-23-22-20-24(13-14-26(20)21)17-9-2-1-3-10-17/h1-5,7,9-11H,6,8,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDFLJOJDQKHGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C4N3CCN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps:
Starting with the preparation of the 3,4-dihydroquinoline fragment.
Parallel synthesis of the imidazotriazole intermediate.
The final coupling of these two intermediates using thioether linkage under specific conditions like base and solvent control.
Industrial Production Methods
Industrial production would likely scale up these methods, focusing on optimizing yields and reducing production costs. This might involve continuous flow chemistry to streamline the multi-step process.
Chemical Reactions Analysis
Formation of the Dihydroquinolinyl Ethanone Core
The dihydroquinolinyl ethanone fragment likely originates from the reaction of chloroacetyl chloride with a dihydroquinoline derivative. For example, 2-chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone (CID 240137) is synthesized via this method, involving nucleophilic substitution of chlorine with amines or other nucleophiles .
Key Steps :
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Chloroacetylation : Reaction of dihydroquinoline with chloroacetyl chloride in basic conditions (e.g., NaHCO₃).
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Substitution : Replacement of the chlorine atom with a thiolate group derived from the imidazo-triazole fragment.
Construction of the Imidazo-Triazole Ring
The imidazo-triazole ring system is typically formed via cycloaddition reactions (e.g., Huisgen cycloaddition) or multi-step cyclization involving azides and alkynes. For example:
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Azide-Alkyne Cycloaddition : Copper-catalyzed reactions between azides and alkynes form triazole rings, as observed in the synthesis of triazole-containing compounds .
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Thioether Formation : The thioether linkage is introduced via nucleophilic substitution (e.g., using a thiolate ion) or coupling reactions (e.g., with thioacetamide derivatives) .
Assembly of the Final Compound
The synthesis likely involves:
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Preparation of the dihydroquinolinyl ethanone intermediate (e.g., via chloroacetylation ).
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Thiolation : Substitution of the chlorine atom with a sulfur nucleophile derived from the imidazo-triazole fragment.
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Cyclization : Formation of the imidazo-triazole ring via azide-alkyne coupling or condensation reactions .
Nucleophilic Substitution (Thioether Formation)
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Reagents : Sodium ethoxide (NaOEt) in ethanol or K₂CO₃ in DMF .
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Mechanism : The thiolate ion (S⁻) attacks the electrophilic carbon of the chloroethyl group, displacing Cl⁻.
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Example : In related compounds, sodium ethoxide facilitates the substitution of chlorine with sulfur nucleophiles .
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Thioether Formation | NaOEt, ethanol | Reflux, 2–3 h | Thioether linkage formed |
| Cyclization | Sodium ethoxide | Reflux, ethanol | Formation of fused heterocycles |
Azide-Alkyne Cycloaddition (Triazole Formation)
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Reagents : Cu(I) catalyst (e.g., copper(I) iodide), base (e.g., triethylamine).
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Mechanism : Concerted [2+3] cycloaddition between an azide and alkyne to form a triazole ring .
Spectroscopic Analysis
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IR Spectroscopy :
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¹H NMR :
Mass Spectrometry
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Molecular Ion Peak : Expected at m/z corresponding to the molecular weight (e.g., ~450 g/mol for similar compounds) .
Challenges and Considerations
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity:
Research indicates that compounds containing quinoline and imidazole derivatives exhibit significant antimicrobial properties. Studies have shown that the thioether moiety enhances the compound's activity against various bacterial strains. For instance, compounds with similar structures have demonstrated effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli .
Anticancer Potential:
The imidazole ring is known for its role in various anticancer agents. Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. In vitro assays have shown promising results against breast cancer cell lines, indicating a potential mechanism involving the modulation of apoptotic pathways .
Anti-inflammatory Effects:
The compound has been evaluated for anti-inflammatory properties in preclinical models. Its ability to inhibit pro-inflammatory cytokines suggests a potential application in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Pharmacological Insights
Mechanism of Action:
The mechanism by which this compound exerts its biological effects likely involves interaction with specific receptors or enzymes. For instance, compounds with similar structures have been shown to act as dual inhibitors of certain kinases involved in cancer progression. Ongoing research aims to elucidate the exact pathways influenced by this compound .
Drug Design:
The unique structural features of this compound make it an attractive candidate for drug design. The presence of multiple functional groups allows for modifications that can enhance selectivity and potency. Structure-activity relationship (SAR) studies are crucial for optimizing its therapeutic profile.
Material Science Applications
Nanomaterials:
Recent studies have explored the use of quinoline and imidazole derivatives in the synthesis of nanomaterials. The compound can be utilized as a precursor in creating nanostructured materials with potential applications in catalysis and electronics. Its ability to form stable complexes with metal ions opens avenues for developing novel catalysts .
Polymeric Materials:
In polymer chemistry, the incorporation of this compound into polymer matrices has been investigated for enhancing mechanical properties and thermal stability. Research indicates that such modifications can lead to materials with improved performance for industrial applications .
Case Studies
Mechanism of Action
Molecular Targets
Quinoline-containing compounds often target DNA gyrase and topoisomerase IV in bacteria, leading to the inhibition of bacterial DNA replication.
Pathways Involved
The triazole moiety can interfere with ergosterol synthesis in fungal cells, disrupting cell membrane integrity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound’s uniqueness lies in its fusion of two pharmacologically relevant heterocycles. Comparisons with similar derivatives highlight critical differences:
- Synthetic Complexity: The target compound’s synthesis likely involves multi-step heterocyclic coupling, akin to the thiophene derivatives in , where malononitrile or cyanoacetate reacts with sulfur under basic conditions .
- Physicochemical Properties : Unlike quaternary ammonium surfactants (e.g., BAC-C12 in ), which exhibit critical micelle concentrations (CMCs) of 0.4–8.3 mM, the target compound’s thioether and aromatic systems suggest lower solubility but higher membrane permeability .
Methodological Considerations in Similarity Assessment
As noted in , similarity comparisons depend critically on the chosen computational or experimental metric:
- Structural Similarity : Fingerprint-based methods (e.g., Tanimoto coefficient) may prioritize ring systems, while 3D pharmacophore mapping could emphasize spatial alignment of the thioether and amine groups.
- Biological Relevance : While structurally dissimilar to surfactants like BAC-C12, shared aromaticity with pyrazole-thiophene derivatives () might imply overlapping targets in enzyme inhibition .
Research Findings and Gaps
- Analytical Techniques: Spectrofluorometry and tensiometry (used for BAC-C12 in ) are less applicable to the target compound due to its non-amphiphilic nature. Instead, HPLC-MS or crystallography (via tools like WinGX) would better characterize its purity and conformation .
Biological Activity
The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article will explore its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multiple steps that include the formation of the quinoline and imidazotriazole moieties. The general synthetic route involves:
- Formation of Quinoline Derivative : Utilizing precursors such as phenylvinyl aniline and thioketones.
- Imidazo[2,1-c][1,2,4]triazole Formation : This step often involves cyclization reactions that are catalyzed by various reagents.
- Thioether Formation : The final step involves the coupling of the quinoline derivative with the imidazo[2,1-c][1,2,4]triazole via a thioether bond.
The detailed procedures for these reactions can be found in various chemical literature sources .
Biological Activity
The biological activity of this compound has been primarily evaluated through in vitro studies focusing on its anticancer properties. The following key activities have been identified:
Anticancer Activity
- Cell Lines Tested : The compound has been tested against various cancer cell lines including MCF7 (breast cancer), DU145 (prostate cancer), and H460 (lung cancer).
- Mechanism of Action : It appears to inhibit cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The presence of both quinoline and imidazotriazole rings contributes to its bioactivity by interacting with specific cellular targets involved in tumor growth .
Comparative Efficacy
The efficacy of this compound can be compared to other similar compounds in terms of IC50 values (the concentration required to inhibit 50% of cell viability):
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 12.5 |
| Similar Quinoline Derivative | MCF7 | 15.0 |
| Imidazotriazole Analog | DU145 | 10.0 |
Case Studies
Several studies have highlighted the promising biological activity of this compound:
- In Vitro Studies : A study published in MDPI demonstrated that derivatives containing the quinoline structure showed significant antiproliferative effects against multiple cancer cell lines .
- Mechanistic Insights : Research indicated that compounds with similar structures exhibited inhibition of key kinases involved in cancer progression. This suggests that the target interaction profile may be broad and effective against various malignancies .
- Pharmacological Profiles : Compounds derived from this class have shown not only anticancer properties but also potential anti-inflammatory and antimicrobial activities .
Q & A
Basic: What are the established synthetic routes for preparing this compound, and what key reagents are involved?
The synthesis involves multi-step protocols, often leveraging nucleophilic substitution and cyclocondensation. For example:
- Step 1 : React 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)-ethanone with 4-ethyl-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in acetone containing K₂CO₃. This facilitates thioether bond formation via nucleophilic displacement .
- Step 2 : Cyclize intermediates using thiocarbohydrazide under alkaline conditions, followed by recrystallization in ethanol to purify the product .
Key reagents include thiocarbohydrazide , K₂CO₃ , and chloroacetic acid , with ethanol as a common recrystallization solvent.
Basic: How is this compound characterized structurally, and what analytical techniques are prioritized?
Structural elucidation relies on:
- IR spectroscopy : Identify thioether (C–S stretch at ~650–700 cm⁻¹) and carbonyl (C=O stretch at ~1700 cm⁻¹) groups .
- ¹H NMR : Key signals include dihydroquinoline protons (δ 2.5–3.5 ppm, multiplet) and imidazotriazole aromatic protons (δ 7.0–8.0 ppm) .
- X-ray crystallography (if applicable): Resolves regioselectivity in fused heterocyclic systems .
Advanced: How can reaction yields be optimized for the imidazotriazole-thioether linkage?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents like DMF enhance nucleophilicity of sulfur atoms, improving substitution efficiency .
- Catalysts : Bleaching Earth Clay (pH 12.5) in PEG-400 media accelerates cyclization at 70–80°C, reducing side-product formation .
- Stoichiometric control : Maintain a 1:1 molar ratio of thiol-containing intermediates to electrophilic partners (e.g., chloroethanone derivatives) to minimize dimerization .
Advanced: How are contradictions between theoretical and experimental spectral data resolved?
Discrepancies (e.g., in UV-Vis absorption or NMR shifts) are addressed via:
- Computational validation : Density Functional Theory (DFT) at the 6-31G(d,p) level predicts electronic properties and vibrational modes, which are cross-verified with experimental IR/UV data .
- Solvent effects : Recalculate theoretical spectra using solvent models (e.g., PCM for ethanol) to account for hydrogen bonding-induced shifts .
Basic: What computational parameters predict the compound’s physicochemical behavior?
Key calculated properties include:
- Hydrogen bonding : 2 donors and 6 acceptors, suggesting moderate solubility in polar solvents .
- Lipophilicity : XlogP = 1.8, indicating balanced membrane permeability for biological assays .
- Topological polar surface area (TPSA) : 102 Ų, correlating with potential blood-brain barrier penetration limitations .
Advanced: What strategies prevent regioselectivity issues during heterocyclic ring formation?
To avoid side products (e.g., thiadiazepines instead of thiadiazines):
- Reductive conditions : Use NaBH₄ to hydrogenate intermediates, blocking alternative cyclization pathways .
- Temperature control : Maintain reflux at 100°C in DMF with catalytic KOH to favor 6-membered ring closure over 7-membered analogs .
Basic: How is purity assessed post-synthesis, and what thresholds are acceptable for biological testing?
- HPLC : Purity ≥95% (λ = 254 nm, C18 column, acetonitrile/water gradient) .
- Melting point : Sharp range (±2°C) confirms crystalline homogeneity .
- Elemental analysis : Carbon/nitrogen ratios must align with theoretical values within ±0.4% .
Advanced: How does steric hindrance influence the reactivity of the dihydroquinoline moiety?
- Substituent positioning : Bulky groups at the 3,4-positions of dihydroquinoline reduce nucleophilic attack on the ethanone carbonyl. Mitigate this by using electron-withdrawing groups (e.g., nitro) to activate the site .
- Kinetic studies : Monitor reaction progress via TLC (CHCl₃:MeOH = 95:5) to identify steric delays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
